Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H18BrN3O2. It is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity .
Preparation Methods
The synthesis of tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of 5-bromopyrimidine with tert-butyl 3-pyrrolidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate: This compound has a bromophenyl group instead of a bromopyrimidine group, leading to different reactivity and applications.
Tert-butyl 3-(5-bromo-2-chloropyrimidin-4-yl)pyrrolidine-1-carboxylate:
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and interaction profiles compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-5-4-9(8-17)11-15-6-10(14)7-16-11/h6-7,9H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAFGXJQWOPPRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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